4-Butoxypiperidine
CAS No.: 88536-10-1
Cat. No.: VC2102765
Molecular Formula: C9H19NO
Molecular Weight: 157.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 88536-10-1 |
|---|---|
| Molecular Formula | C9H19NO |
| Molecular Weight | 157.25 g/mol |
| IUPAC Name | 4-butoxypiperidine |
| Standard InChI | InChI=1S/C9H19NO/c1-2-3-8-11-9-4-6-10-7-5-9/h9-10H,2-8H2,1H3 |
| Standard InChI Key | XGPJZKQGJWZWIM-UHFFFAOYSA-N |
| SMILES | CCCCOC1CCNCC1 |
| Canonical SMILES | CCCCOC1CCNCC1 |
Introduction
Chemical Structure and Properties
Physical Properties
Based on structural similarities to compounds such as 4-butylpiperidine, we can estimate some physical properties. The expected molecular weight would be approximately 157.25 g/mol (compared to 141.25 g/mol for 4-butylpiperidine) .
Table 1: Estimated Physical Properties of 4-Butoxypiperidine
| Property | Estimated Value | Basis for Estimation |
|---|---|---|
| Molecular Formula | C₉H₁₉NO | Structure analysis |
| Molecular Weight | 157.25 g/mol | Calculated from formula |
| Physical State | Liquid at room temperature | Similar to related piperidines |
| Solubility | Soluble in organic solvents; partially soluble in water | Based on similar compounds |
| Boiling Point | 180-220°C (estimated) | Comparison with similar compounds |
Synthesis Methodologies
From 4-Hydroxypiperidine
A likely synthetic pathway would involve etherification of 4-hydroxypiperidine with an appropriate butyl halide or butyl sulfonate. This approach would be analogous to the synthesis of other 4-substituted piperidines mentioned in the search results .
The general reaction scheme might involve:
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Protection of the piperidine nitrogen (often with a Boc group)
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Etherification of the 4-hydroxy group with a butyl derivative
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Optional deprotection of the nitrogen if required
Alternative Approaches
Alternative synthetic routes might include:
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Reduction of a corresponding 4-butoxypiperidone
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Ring-closing reactions of appropriately functionalized precursors
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Functional group interconversion from other 4-substituted piperidines
Challenges in Synthesis
The synthesis of 4-butoxypiperidine likely faces challenges similar to those encountered in the synthesis of other piperidine derivatives, including:
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Selectivity in protection/deprotection steps
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Optimization of reaction conditions for etherification
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Purification and isolation of the final product
Pharmacological Properties and Applications
Structure-Activity Relationships
The butoxy group at the 4-position of the piperidine ring likely influences the compound's biological activity. In general, the addition of alkoxy groups to piperidines can affect:
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Lipophilicity and membrane permeability
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Binding affinity to target receptors
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Metabolic stability and pharmacokinetic properties
Analytical Characterization
Spectroscopic Analysis
For identification and characterization, 4-butoxypiperidine would typically be analyzed using standard analytical techniques, similar to those used for related compounds:
Mass Spectrometry
Mass spectrometry would show a molecular ion peak corresponding to the molecular weight of approximately 157 m/z, with fragmentation patterns characteristic of piperidines and ethers.
Chromatographic Methods
For purity assessment and quantification, techniques such as HPLC, GC-MS, or LC-MS would be employed, similar to the analytical approaches mentioned for other piperidine derivatives in the search results .
Research Gaps and Future Directions
Current Limitations
The current research landscape shows several limitations regarding 4-butoxypiperidine:
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Limited specific studies focusing on this exact compound
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Incomplete characterization of its pharmacological profile
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Insufficient data on structure-activity relationships
Promising Research Directions
Future research on 4-butoxypiperidine could focus on:
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Optimization of synthetic routes and scale-up procedures
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Comprehensive pharmacological screening
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Exploration of potential therapeutic applications, particularly given the analgesic potential of piperidine derivatives
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Investigation of structure-activity relationships through systematic modifications
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Development of novel drug candidates based on the 4-butoxypiperidine scaffold
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